molecular formula C14H26O5 B8489338 Di-tert-butyl 3-hydroxy-3-methylpentanedioate CAS No. 89622-82-2

Di-tert-butyl 3-hydroxy-3-methylpentanedioate

Cat. No.: B8489338
CAS No.: 89622-82-2
M. Wt: 274.35 g/mol
InChI Key: FRKFWGBYXMXJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl 3-hydroxy-3-methylpentanedioate is a useful research compound. Its molecular formula is C14H26O5 and its molecular weight is 274.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89622-82-2

Molecular Formula

C14H26O5

Molecular Weight

274.35 g/mol

IUPAC Name

ditert-butyl 3-hydroxy-3-methylpentanedioate

InChI

InChI=1S/C14H26O5/c1-12(2,3)18-10(15)8-14(7,17)9-11(16)19-13(4,5)6/h17H,8-9H2,1-7H3

InChI Key

FRKFWGBYXMXJOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C)(CC(=O)OC(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

187 g of a solution of 19.5% butyllithium in cyclohexane (36.4 g of butyllithium) were added over 5 minutes at -40° C. under argon to 500 ml of tetrahydrofuran and then 57.5 g of diisopropylamine were added over 5 minutes at -40° C. The mixture was stirred at -40° C. for 30 minutes and 66 g of tert.-butyl acetate were added thereto at -40° C. The mixture was stirred at -40° C. for 30 minutes and then 27.5 g (≃0.55 mole per mole of tert.-butyl acetate) of ethyl acetate were added at -40° C. over 30 minutes. The mixture was stirred at -40° C. for two hours and the temperature allowed to rise to 20° C. under reduced pressure. The mixture was evaporated to dryness under reduced pressure at 20° C. and the residue was taken up in 200 ml of methylene chloride. The solution was cooled to 0° C. and 100 ml of water were added. The decanted aqueous phase was extracted with methylene chloride and the combined organic phases were adjusted to a pH of 1 by addition of 22° Be hydrochloric acid. The organic phase was washed with water, dried and evaporated to dryness under reduced pressure to obtain a lightly colored liquid which was rectified at 1 mm Hg to obtain 25 g of ditert.-butyl 3-methyl-3-hydroxy-glutarate with a boiling point of 95°±` C. at1 mm Hg.
[Compound]
Name
solution
Quantity
187 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
36.4 g
Type
solvent
Reaction Step One
Quantity
57.5 g
Type
reactant
Reaction Step Two
Quantity
66 g
Type
reactant
Reaction Step Three
Quantity
27.5 g
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.